Phosphonic acid, [amino[4-(1-methylethyl)phenyl]methyl]-, diethyl ester
Description
Phosphonic acid, [amino[4-(1-methylethyl)phenyl]methyl]-, diethyl ester is a phosphorus-containing compound with a unique structure that includes a phosphonic acid group and an amino-substituted phenyl ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Properties
CAS No. |
647830-43-1 |
|---|---|
Molecular Formula |
C14H24NO3P |
Molecular Weight |
285.32 g/mol |
IUPAC Name |
diethoxyphosphoryl-(4-propan-2-ylphenyl)methanamine |
InChI |
InChI=1S/C14H24NO3P/c1-5-17-19(16,18-6-2)14(15)13-9-7-12(8-10-13)11(3)4/h7-11,14H,5-6,15H2,1-4H3 |
InChI Key |
FSTFHGKXLAPPCV-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C1=CC=C(C=C1)C(C)C)N)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [amino[4-(1-methylethyl)phenyl]methyl]-, diethyl ester typically involves the reaction of a phosphonic acid derivative with an amino-substituted phenyl compound. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester . Another approach involves the condensation of a phosphonic acid derivative with an amino-substituted benzaldehyde under basic conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactions using similar synthetic routes. The reactions are optimized for yield and purity, and the conditions are carefully controlled to ensure consistent product quality. The use of catalysts and advanced purification techniques is common in industrial settings to enhance the efficiency of the production process .
Chemical Reactions Analysis
Oxidation Reactions
The phosphorus center undergoes oxidation, particularly with hydrogen peroxide, forming phosphate derivatives. This reaction is critical for modifying the compound's electronic properties and biological activity.
-
Conditions : Typically performed at 0–20°C under inert atmospheres (N₂/Ar) to prevent side reactions.
-
Mechanism : The P(III) center is oxidized to P(V), converting the phosphonate ester to a phosphate derivative.
Nucleophilic Substitution
The ethyl ester groups are susceptible to nucleophilic attack, enabling functionalization with amines, alcohols, or thiols .
-
Example : Reaction with primary amines yields phosphonamidates:
\text{(EtO)}_2P(O)CH_2C_6H_4-iPr + RNH_2 \rightarrow \text{(EtO)(RNH)P(O)CH_2C_6H_4-iPr} + EtOH -
Kinetics : Substitution rates depend on the nucleophile's strength and steric hindrance from the isopropylphenyl group.
Hydrolysis
Acid- or base-catalyzed hydrolysis cleaves the ester bonds, producing the corresponding phosphonic acid.
Acid-Catalyzed Hydrolysis
-
Mechanism : Follows an A<sub>Ac</sub>2 pathway, with protonation of the ester oxygen facilitating nucleophilic attack by water.
| R₁ | R₂ | k₁ (h⁻¹) | k₂ (h⁻¹) | Completion Time | Yield (%) |
|---|---|---|---|---|---|
| Me | H | 2.67 | 0.70 | 5.5 h | 95 |
| iPr | H | 2.08 | 1.33 | 4.5 h | 99 |
| Bn | H | 23.8 | 9.36 | 45 min | 80 |
Table 1: Hydrolysis kinetics of substituted phosphonates under acidic conditions .
Base-Catalyzed Hydrolysis
-
Reactivity : Methyl esters hydrolyze ~1,000× faster than bulkier isopropyl esters due to steric effects .
Mannich Reaction
This three-component reaction synthesizes α-aminophosphonic esters, a precursor to the target compound .
Procedure
-
Step 1 : Formaldehyde reacts with diethylamine to form hydroxymethylamine.
-
Step 2 : Diethyl phosphite is added, yielding the ester via a Mannich adduct.
| Component | Quantity (parts) | Conditions | Yield (%) |
|---|---|---|---|
| Formaldehyde (40%) | 7.5 | 0–40°C, N₂ atmosphere | 84.2 |
| Diethyl phosphite | 13.8 | ||
| Diethylamine | 7.32 |
Table 2: Synthesis parameters for Mannich reaction .
Engelmann and Pick’s Reaction
A method involving amides, formaldehyde, and PCl₃, followed by phosphate-phosphonate rearrangement :
-
Step 1 : Formation of N-(hydroxymethyl)amide.
-
Step 2 : Reaction with PCl₃ induces rearrangement to the phosphonic acid.
Biological Interactions
The compound modulates enzyme activity by forming covalent bonds with nucleophilic residues (e.g., serine in hydrolases) .
-
Binding Affinity : Enhanced by the isopropylphenyl group’s hydrophobic interactions.
-
Applications : Investigated as enzyme inhibitors in drug discovery.
Stability and Degradation
Scientific Research Applications
Medicinal Applications
1.1 Anticancer Activity
Recent studies have highlighted the potential of phosphonic acid derivatives as anticancer agents. For instance, diethyl [(3-phenoxy-2-oxo-4-phenyl-azetidin-1-yl)-phenyl-methyl]phosphonate has demonstrated significant anti-leukemic activity. It induces G1 phase cell cycle arrest and apoptosis in acute promyelocytic leukemia (APL) cells. The combination with All-Trans Retinoic Acid enhances differentiation in these cells, suggesting its utility in chemo-differentiation therapy for APL and possibly other acute myeloid leukemias .
1.2 Bone Targeting and Osteoporosis Treatment
Phosphonic acids are known for their high affinity for calcium ions, making them suitable for applications in bone targeting. Compounds like alendronate and zoledronate utilize phosphonic acid moieties to inhibit bone resorption in conditions such as osteoporosis and bone metastasis. The structural similarity of phosphonic acids to phosphate groups allows them to effectively bind to bone mineral surfaces, facilitating targeted drug delivery .
1.3 Drug Formulation and Delivery Systems
The unique solubility characteristics of phosphonic acid derivatives enable their use in drug formulations. For example, modifications to enhance water solubility can lead to improved bioavailability of hydrophobic drugs like propofol. This is crucial for intravenous anesthetics where rapid onset and metabolic stability are required .
Material Science Applications
2.1 Surface Functionalization
Phosphonic acids are employed for functionalizing surfaces of metal oxides such as titanium dioxide (TiO2) and aluminum oxide (Al2O3). This modification enhances the surface properties for applications in catalysis and sensor technology. The ability of phosphonic acids to form stable bonds with metal oxides facilitates the immobilization of organic molecules, which is beneficial in developing advanced materials for electronic devices and sensors .
2.2 Flame Retardant Properties
Certain phosphonic acid derivatives exhibit flame retardant characteristics, making them valuable in the development of fire-resistant materials. Their incorporation into polymers can enhance thermal stability and reduce flammability, which is particularly important in construction materials and textiles .
Environmental Applications
3.1 Water Treatment
Phosphonic acids have been explored for their capacity to chelate heavy metals from wastewater, aiding in environmental remediation efforts. Their high binding affinity for various metal ions allows them to effectively sequester contaminants, thus improving water quality .
3.2 Nuclear Waste Management
In nuclear waste management, phosphonic acids can be utilized as sequestration agents due to their ability to bind radionuclides selectively. This property is crucial for developing strategies to mitigate environmental contamination from radioactive waste .
Summary Table of Applications
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Induces apoptosis; enhances differentiation |
| Bone-targeting drugs | Reduces bone resorption | |
| Drug formulation | Improves solubility and bioavailability | |
| Material Science | Surface functionalization | Enhances properties of metal oxides |
| Flame retardants | Increases thermal stability | |
| Environmental Science | Water treatment | Chelates heavy metals |
| Nuclear waste management | Binds radionuclides |
Case Studies
Case Study 1: Anticancer Activity of Diethyl Phosphonate Derivatives
In a study published in PubMed, researchers synthesized β-lactam derivatives of α-amino phosphonates and evaluated their anticancer properties against solid tumors and human leukemic cell lines. The findings indicated that certain derivatives exhibited potent anti-leukemic activity through mechanisms involving cell cycle arrest and apoptosis induction .
Case Study 2: Bone Targeting with Phosphonic Acid Derivatives
Research has demonstrated that phosphonic acid-based drugs like alendronate effectively target bone tissues due to their affinity for calcium ions. Clinical trials have shown significant reductions in fracture risk among osteoporosis patients treated with these compounds, highlighting their therapeutic potential .
Mechanism of Action
The mechanism of action of phosphonic acid, [amino[4-(1-methylethyl)phenyl]methyl]-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can mimic phosphate groups in biological systems, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Phosphonic acid, [ [4-(1-methylethyl)phenyl]aminomethyl]-, diethyl ester : Contains additional nitro group on the phenyl ring .
Phosphonic acid, phenyl-, diethyl ester: Similar in structure but lacks the amino-substituted phenyl ring.
Phosphonic acid, bis(1-methylethyl) ester: Contains different alkyl groups attached to the phosphonic acid.
Uniqueness
Phosphonic acid, [amino[4-(1-methylethyl)phenyl]methyl]-, diethyl ester is unique due to its specific substitution pattern on the phenyl ring and the presence of both amino and phosphonic acid groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
Phosphonic acids, particularly those with amino and alkyl substituents, have garnered significant attention due to their diverse biological activities. The compound "Phosphonic acid, [amino[4-(1-methylethyl)phenyl]methyl]-, diethyl ester" is a notable member of this class, exhibiting intriguing properties that warrant a detailed examination.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 333.4 g/mol. Its structure features an amino group attached to a phenyl ring, which is further substituted by an isopropyl group, and a phosphonic acid moiety linked to diethyl esters. The compound's hydrophobic character is indicated by its XLogP3 value of 3.9, suggesting moderate lipophilicity that may influence its biological interactions.
Biological Activity Overview
Phosphonic acids are known for their antibacterial, antiviral, and anticancer activities. The biological activity of the compound can be categorized into several key areas:
- Antibacterial Activity : Phosphonic acid derivatives have been explored for their potential as antibacterial agents. For instance, compounds similar to the one have shown efficacy against various bacterial strains due to their ability to inhibit bacterial cell wall synthesis and disrupt metabolic pathways .
- Antiviral Properties : Some phosphonates act as prodrugs that become activated within cells to inhibit viral replication. Research indicates that certain phosphonamidate prodrugs exhibit enhanced stability in plasma and potent activity against viral targets, suggesting that similar mechanisms may be applicable to this compound .
- Anticancer Effects : There is emerging evidence that phosphonic acids can modulate cellular signaling pathways related to cancer progression. Studies have demonstrated that specific derivatives stimulate immune responses in T cells, showcasing potential for cancer immunotherapy applications .
The mechanisms through which phosphonic acids exert their biological effects often involve:
- Inhibition of Enzymatic Activity : Many phosphonates mimic natural substrates for enzymes involved in critical metabolic pathways, leading to inhibition of these enzymes. This can disrupt processes such as nucleotide synthesis and energy metabolism.
- Cell Membrane Interaction : The lipophilic nature of diethyl esters facilitates cellular uptake, allowing the active moiety to reach intracellular targets effectively. Hydrolysis of the ester bonds releases the active phosphonic acid form within cells, enhancing bioavailability and potency .
Case Studies and Research Findings
- Prodrug Development : A study on aryl phosphonamidate derivatives revealed that modifying the ester groups significantly improved plasma stability and cellular uptake. These modifications led to a 740-fold increase in potency compared to less stable counterparts .
- Antibacterial Screening : Genome mining efforts have uncovered numerous phosphonate natural products with antibacterial properties. For example, argolaphos, derived from aminomethylphosphonate structures, demonstrated broad-spectrum activity against resistant bacterial strains .
- Immunomodulatory Effects : Research on phosphonamidate prodrugs indicated that they could stimulate human Vγ9Vδ2 T cells effectively at concentrations as low as 100 nM, with maximal efficacy observed at this concentration range .
Data Summary
| Property | Value |
|---|---|
| Molecular Weight | 333.4 g/mol |
| XLogP3 | 3.9 |
| Antibacterial Activity | Yes (various strains) |
| Antiviral Activity | Potential (prodrug mechanism) |
| Anticancer Activity | Yes (T cell stimulation) |
Q & A
Basic: What synthetic routes are commonly employed to produce this compound, and how can reaction conditions be optimized for yield?
The compound is synthesized via two primary routes:
- Kabachnick-Fields one-pot reaction : Combines aldehydes, amines, and dialkyl phosphites under mild conditions. Catalysts like Lewis acids (e.g., ZnCl₂) or ionic liquids improve yields (60–85%) .
- Mannich-type condensation : Uses formaldehyde, substituted amines, and diethyl phosphite. Optimal pH (4–6) and low temperatures (0–5°C) minimize side reactions .
Yield optimization : Use anhydrous solvents (e.g., THF), stoichiometric control of reagents (1:1:1 molar ratio), and inert atmosphere to prevent oxidation .
Advanced: How can enantiomeric purity be achieved in chiral derivatives, and what analytical methods confirm stereochemical control?
- Chiral synthesis : Asymmetric catalysis with chiral auxiliaries (e.g., (R)-BINOL) or enzymatic resolution using lipases (e.g., Candida antarctica) .
- Validation methods :
Basic: What spectroscopic techniques are critical for structural elucidation and purity assessment?
- NMR : ¹H/³¹P NMR identifies phosphonate groups (δ 15–25 ppm for ³¹P) and aryl/alkyl substituents.
- FT-IR : Peaks at 1250–1150 cm⁻¹ (P=O) and 1050–950 cm⁻¹ (P-O-C) confirm functional groups.
- Mass spectrometry (HRMS) : Validates molecular ion ([M+H]⁺) and fragmentation patterns.
- HPLC : Quantifies purity (>95% for research-grade material) using C18 columns and UV detection .
Advanced: How can conflicting bioactivity data between in vitro and in vivo studies be resolved?
- Metabolic stability : Assess hepatic microsomal degradation (e.g., rat liver S9 fractions) to identify rapid clearance pathways .
- Prodrug activation : Evaluate esterase-mediated hydrolysis of diethyl esters to active phosphonic acids in plasma .
- Dose-response recalibration : Use PK/PD modeling to align in vitro IC₅₀ values with effective plasma concentrations in vivo .
Basic: What safety protocols are essential for handling this compound?
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of aerosols.
- Spill management : Neutralize with sodium bicarbonate, then adsorb with vermiculite.
- Toxicity data : Skin irritation (OECD 404) and Ames test (bacterial mutagenicity) are mandatory for lab use .
Advanced: How does the phosphonate group enhance its utility as a protease inhibitor, and what structural modifications improve selectivity?
- Mechanism : The phosphonate acts as a non-hydrolyzable transition-state analog, competitively inhibiting enzymes like tyrosine phosphatases .
- Selectivity enhancements :
Basic: What are its solubility and stability profiles under varying pH and temperature conditions?
- Solubility : Miscible in polar aprotic solvents (DMF, DMSO); insoluble in water (<0.1 mg/mL).
- Stability :
Advanced: How can computational modeling predict its interactions with biological targets, and what parameters are validated experimentally?
- Docking studies : Use AutoDock Vina with crystal structures of target enzymes (e.g., PDB 1XQJ). Focus on hydrogen bonding with catalytic residues (e.g., Arg221 in tyrosine phosphatases) .
- MD simulations : GROMACS simulations (100 ns) assess binding stability and ligand-protein RMSD fluctuations.
- Experimental validation : SPR (surface plasmon resonance) quantifies binding affinity (KD), corroborating computational predictions .
Basic: What regulatory considerations apply to its use in biomedical research?
- EFSA compliance : Required for food-contact materials (FCMs); submit toxicological data (e.g., Ames test, micronucleus assay) .
- IATA compliance : Follow IATA DGR for air transport of hazardous chemicals (Class 8, corrosive) .
Advanced: How can it be functionalized for use in metal-organic frameworks (MOFs) or polymer composites?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
